molecular formula C13H19NO2 B038799 (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane CAS No. 124686-47-1

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane

Cat. No. B038799
M. Wt: 221.29 g/mol
InChI Key: OLDLOVICBLVDFQ-RYUDHWBXSA-N
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Description

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, also known as dioxolane, is a chiral compound with a molecular formula of C13H19NO2. It is a cyclic ether that contains a dioxolane ring, which is a common structural motif found in many natural products and synthetic compounds. Dioxolane has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. Dioxolane has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.

Biochemical And Physiological Effects

Dioxolane has been shown to have various biochemical and physiological effects on living organisms. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Dioxolane has also been shown to have antifungal and antibacterial activity, which makes it a potential candidate for the treatment of infections.

Advantages And Limitations For Lab Experiments

Dioxolane has several advantages and limitations for use in lab experiments. One advantage is its ability to form stable complexes with metal ions, which makes it useful in catalysis and other chemical reactions. Another advantage is its ability to selectively form enantiomers, which makes it useful in the synthesis of chiral compounds. However, (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane. One direction is the development of new synthetic methods for the production of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane and its derivatives. Another direction is the exploration of its potential applications in drug discovery and catalysis. Additionally, further studies on the mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane and its effects on living organisms could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane can be achieved through several methods, including asymmetric catalysis, enantioselective reduction, and ring-closing metathesis. One of the most commonly used methods is the asymmetric catalytic hydrogenation of a precursor compound, which involves the use of chiral catalysts to selectively reduce the double bond in the precursor molecule. This method can produce high yields of enantiomerically pure (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane with excellent stereochemical control.

Scientific Research Applications

Dioxolane has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of natural products and pharmaceuticals, such as anticancer agents, antifungal agents, and antibiotics. Dioxolane has also been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.

properties

IUPAC Name

(4S,5S)-N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDLOVICBLVDFQ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane

CAS RN

124686-47-1
Record name (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane
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